1-(3-Pyrimidin-2-YL-phenyl)-ethanone
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Overview
Description
1-(3-Pyrimidin-2-YL-phenyl)-ethanone is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone typically involves the reaction of 3-pyrimidin-2-ylphenylboronic acid with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyrimidin-2-YL-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl and pyrimidine derivatives.
Scientific Research Applications
1-(3-Pyrimidin-2-YL-phenyl)-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Pyrimidin-2-YL-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Pyrimidin-2-YL-phenyl)-ethanone can be compared with other similar compounds, such as:
1-(3-Pyrimidin-2-YL-phenyl)-methanol: Differing by the presence of a methanol group instead of an ethanone moiety.
1-(3-Pyrimidin-2-YL-phenyl)-amine: Featuring an amine group instead of an ethanone moiety.
Uniqueness: The presence of the ethanone moiety in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(3-pyrimidin-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)10-4-2-5-11(8-10)12-13-6-3-7-14-12/h2-8H,1H3 |
InChI Key |
DKLRYSXUDQYTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
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